2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride
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Overview
Description
2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O3S. It is a derivative of benzenesulfonyl chloride, featuring a chloromethyl group and a methoxy group attached to the benzene ring. This compound is of interest in various chemical synthesis processes due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride typically involves the chloromethylation of 4-methoxybenzenesulfonyl chloride. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under mild conditions, usually at temperatures ranging from 0°C to 10°C, to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, the purification of the product is achieved through techniques such as distillation and recrystallization to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.
Reduction: The compound can be reduced to form 2-(hydroxymethyl)-4-methoxybenzenesulfonyl chloride using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at moderate temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 2-(hydroxymethyl)-4-methoxybenzenesulfonyl chloride.
Scientific Research Applications
2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it valuable in the preparation of complex molecules.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Industry: The compound is employed in the production of specialty chemicals, dyes, and polymers. Its ability to introduce functional groups into aromatic compounds is particularly useful in material science.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophilic center, attracting nucleophiles to form covalent bonds. This reactivity is exploited in various chemical transformations, where the compound serves as a key intermediate. The methoxy group can also participate in reactions, influencing the overall reactivity and stability of the molecule.
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenesulfonyl chloride: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethylbenzenesulfonyl chloride: Lacks the methoxy group, which affects its reactivity and solubility.
4-Chloromethylbenzenesulfonyl chloride: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Uniqueness
2-(Chloromethyl)-4-methoxybenzenesulfonyl chloride is unique due to the presence of both chloromethyl and methoxy groups. This combination enhances its reactivity and versatility in chemical synthesis. The compound’s ability to undergo multiple types of reactions makes it a valuable intermediate in the preparation of diverse organic molecules.
Properties
IUPAC Name |
2-(chloromethyl)-4-methoxybenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O3S/c1-13-7-2-3-8(14(10,11)12)6(4-7)5-9/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKXVRJFJMELDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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